"2-(Aminomethyl)pyridin-4-amine dihydrochloride" biological target identification
"2-(Aminomethyl)pyridin-4-amine dihydrochloride" biological target identification
Executive Summary
Compound: 2-(Aminomethyl)pyridin-4-amine dihydrochloride (CAS: 2137987-01-8) Chemical Class: Aminomethylpyridine (AMP) derivative Predicted Target Class: Copper-Dependent Amine Oxidases (CuAOs), specifically Lysyl Oxidase (LOX) and Lysyl Oxidase-Like (LOXL) isoforms.
This technical guide provides a rigorous framework for validating the biological target of 2-(Aminomethyl)pyridin-4-amine dihydrochloride. While this specific catalog compound acts as a structural fragment, its 2-aminomethylpyridine (2-AMP) pharmacophore is a well-established "warhead" for enzymes dependent on the Lysyl Tyrosylquinone (LTQ) cofactor.
Researchers utilizing this compound are likely investigating fibrosis, extracellular matrix (ECM) remodeling, or metastatic niche formation . This guide outlines the critical path from structural hypothesis to validated target engagement.
Part 1: Structural Deconvolution & Pharmacophore Hypothesis
Before initiating wet-lab protocols, we must ground our experimental design in the compound's chemical logic. The structure contains two critical features that point toward the Amine Oxidase family.
The "Warhead": 2-Aminomethyl Group
The primary amine attached to the methylene bridge at the pyridine 2-position mimics the
The Electronic Tuner: 4-Amine
The amine at the 4-position is an electron-donating group (EDG). By increasing the electron density of the pyridine ring, it modulates the basicity (
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Selectivity: Differentiating between the tight active site of LOX and the more accessible sites of LOXL2 or VAP-1 (SSAO).
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Reactivity: Influencing the stability of the substrate-cofactor intermediate.
Hypothesis: 2-(Aminomethyl)pyridin-4-amine functions as a mechanism-based inhibitor or a slow-substrate of the LOX/LOXL family.
Part 2: Biochemical Validation (The CuAO Panel)
The first phase of target identification requires screening against the relevant amine oxidase superfamily members to establish potency and selectivity.
Experimental Protocol: Fluorometric Amine Oxidase Assay
Objective: Determine
Reagents:
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Enzymes: Recombinant human LOX, LOXL2, and VAP-1.
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Substrate: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).
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Native Substrate: Putrescine (for LOX) or Benzylamine (for VAP-1).
Workflow:
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Pre-Incubation: Incubate enzyme (10-20 nM) with varying concentrations of 2-(Aminomethyl)pyridin-4-amine (0.1 nM – 100
M) for 30 minutes at 37°C in Borate Buffer (pH 8.0). Note: Pre-incubation is mandatory for mechanism-based inhibitors to allow time-dependent inactivation. -
Reaction Initiation: Add HRP (1 U/mL) and Amplex Red (50
M), followed by the specific substrate (e.g., Putrescine). -
Detection: Monitor fluorescence (Ex/Em: 540/590 nm) kinetically for 60 minutes.
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Data Analysis: Calculate the rate of
production (slope). Plot % Inhibition vs. Log[Compound].
Critical Control: Include
Data Presentation Standard
| Target Enzyme | Substrate Used | Expected | Selectivity Ratio (vs LOX) |
| LOX | Putrescine | Low nM - Low | 1.0 (Reference) |
| LOXL2 | 1,5-Diaminopentane | Mid nM - Mid | Determine Selectivity |
| SSAO/VAP-1 | Benzylamine | > 10 | Off-Target Check |
| MAO-A/B | Tyramine | No Inhibition | Safety Control |
Part 3: Mechanism of Action (Kinetic Profiling)
If the compound inhibits LOX/LOXL, you must determine if it is a reversible competitive inhibitor or an irreversible mechanism-based inactivator . 2-AMP derivatives often exhibit time-dependent inhibition.
Protocol: Time-Dependent Inhibition (TDI) Assay
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Vary Pre-incubation: Pre-incubate enzyme and compound for 0, 15, 30, and 60 minutes before adding substrate.
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Observation: If
decreases (potency increases) with longer pre-incubation, the compound acts via a slow-binding or irreversible mechanism. -
K_inact/K_I Determination: Perform a Kitz-Wilson plot (reciprocal of apparent rate constant
vs. reciprocal of inhibitor concentration) to derive the maximal inactivation rate ( ) and the affinity constant ( ).
Part 4: Cellular Target Engagement
Biochemical potency does not guarantee cellular efficacy. The compound must penetrate the cell or act on the secreted enzyme in the extracellular space to prevent collagen cross-linking.
Workflow: Collagen Cross-Linking Inhibition
Cell Line: MRC-5 (Human Lung Fibroblasts) or LX-2 (Hepatic Stellate Cells).
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Culture: Grow cells in media supplemented with Sodium Ascorbate (to promote collagen secretion).
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Treatment: Treat with 2-(Aminomethyl)pyridin-4-amine (1 - 10
M) for 48-72 hours. -
Lysis & Fractionation: Harvest the extracellular matrix (ECM) fraction.
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Readout (Western Blot):
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Marker: Pro-collagen vs. Mature Cross-linked Collagen.
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Detection: Use antibodies against LOX (to check for enzyme destabilization) and Type I Collagen.
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Solubility Assay: Digest ECM with pepsin. Inhibition of LOX leads to increased pepsin-soluble collagen (uncross-linked) compared to insoluble collagen (cross-linked).
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Part 5: Visualization of Target Identification Logic
The following diagram illustrates the decision tree for validating the biological target of this aminopyridine derivative.
Caption: Logical workflow for deconvoluting the specific amine oxidase target of 2-(Aminomethyl)pyridin-4-amine, moving from biochemical screening to phenotypic indication.
References
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Schilter, H. et al. (2019). The Lysyl Oxidase like 2/3 Enzymatic Inhibitor PXS-5153A Decreases Crosslinks and Ameliorates Fibrosis. Journal of Cellular and Molecular Medicine. Link
- Context: Validates the 2-aminomethylpyridine scaffold as a potent LOXL2 inhibitor class.
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Foot, J. S. et al. (2012). Haloallylamine Inhibitors of Lysyl Oxidase-Like 2 (LOXL2). Bioorganic & Medicinal Chemistry Letters. Link
- Context: Establishes SAR for aminomethylpyridines and the role of ring substitution (like the 4-amine) in selectivity.
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Kagan, H. M. & Li, W. (2003). Lysyl Oxidase: Properties, Specificity, and Biological Roles Inside and Outside of the Cell. Journal of Cellular Biochemistry. Link
- Context: Authoritative review on the catalytic mechanism involving the LTQ cofactor, essential for understanding the "warhead" mechanism.
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Sigma-Aldrich. (n.d.). 2-(Aminomethyl)pyridin-4-amine dihydrochloride Product Page.Link
- Context: Verification of chemical structure and commercial availability for research.
